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h-NTPDase-IN-4

Cat. No.: B10861652
M. Wt: 560.4 g/mol
InChI Key: TYDAPAGFPMDHHZ-UHFFFAOYSA-N
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Description

Overview of Ectonucleotidase Families and Their Roles in Nucleotide Metabolism

Ectonucleotidases are a diverse group of enzymes located on the plasma membrane with their active sites facing the extracellular space. wikipedia.org They are responsible for the stepwise hydrolysis of extracellular nucleoside triphosphates and diphosphates to their corresponding monophosphates and ultimately to nucleosides. harvard.edu This enzymatic cascade is essential for terminating nucleotide-mediated signaling, producing other active signaling molecules like adenosine (B11128), and facilitating the salvage of purines. nih.gov

Several families of ectonucleotidases work in concert to regulate the extracellular nucleotide pool. These include:

Ectonucleoside Triphosphate Diphosphohydrolases (E-NTPDases): This family, which includes the well-known CD39, hydrolyzes nucleoside triphosphates (like ATP) and diphosphates (like ADP) to nucleoside monophosphates (AMP). frontiersin.org

Ectonucleotide Pyrophosphatase/Phosphodiesterases (E-NPPs): This family also participates in the hydrolysis of extracellular nucleotides.

Ecto-5'-nucleotidase (CD73): This enzyme is responsible for the final step of the cascade, converting AMP to adenosine. uni-leipzig.de

Alkaline Phosphatases: These enzymes can also contribute to the dephosphorylation of extracellular nucleotides. researchgate.net

Together, these enzyme families maintain a fine-tuned balance of extracellular purines, which is critical for physiological homeostasis.

Molecular Diversity and Classification of Mammalian NTPDase Isoforms

In mammals, the NTPDase family consists of eight distinct isoforms (NTPDase1-8), each encoded by a different gene. nih.gov These isoforms exhibit unique tissue distribution, subcellular localization, and enzymatic properties, which dictates their specific physiological roles. nih.gov They are broadly classified into two main groups based on their location: cell surface-located and intracellular. nih.gov

NTPDase1 (CD39), NTPDase2, NTPDase3, and NTPDase8 are transmembrane proteins with their catalytic domains exposed to the extracellular environment. nih.gov Their structure is characterized by two transmembrane domains, one near the N-terminus and another near the C-terminus, with a large extracellular loop containing the active site. nih.gov This topology allows them to directly access and hydrolyze extracellular nucleotides. nih.gov These enzymes possess five highly conserved regions known as "apyrase conserved regions" (ACRs) that are crucial for their catalytic activity. nih.gov The cell surface-located NTPDases require divalent cations, such as calcium (Ca²⁺) or magnesium (Mg²⁺), for their enzymatic activity. nih.gov

In contrast to their cell-surface counterparts, NTPDase4, 5, 6, and 7 are localized within intracellular compartments. nih.gov

NTPDase4 is primarily found in the Golgi apparatus. nih.gov

NTPDase5 is located in the endoplasmic reticulum (ER). nih.gov

NTPDase6 is also found in the Golgi apparatus. nih.gov

NTPDase7 resides in intracellular vesicles. nih.gov

These intracellular NTPDases play roles in regulating nucleotide levels within organelles, which is important for processes such as protein glycosylation and vesicular transport. NTPDase5 and NTPDase6 are anchored to the organelle membrane by a single transmembrane domain, whereas NTPDase4 and NTPDase7 have two. researchgate.net

Regulation of Extracellular Nucleotide Homeostasis by NTPDases

Cell surface-located NTPDases are the primary regulators of extracellular nucleotide concentrations. nih.gov By hydrolyzing ATP and ADP, they control the availability of these signaling molecules to their respective P2 receptors. nih.gov The differential expression and activity of NTPDase isoforms create specific local environments of nucleotide concentrations, allowing for precise control of purinergic signaling in different tissues and under various physiological conditions. For instance, the expression of NTPDase1 can be modulated by inflammatory cytokines, oxidative stress, and hypoxia, highlighting the dynamic regulation of this system. nih.gov

Role of NTPDases in Purinergic Signaling Pathways

Purinergic signaling involves the release of nucleotides into the extracellular space, where they act on two main families of receptors: P1 receptors (activated by adenosine) and P2 receptors (activated by ATP, ADP, UTP, and UDP). uni-leipzig.de P2 receptors are further divided into ionotropic P2X receptors and metabotropic P2Y receptors. uni-leipzig.de

NTPDases are key players in shaping the purinergic signal. By hydrolyzing ATP and ADP, they not only terminate P2 receptor signaling but also lead to the production of AMP, the substrate for ecto-5'-nucleotidase (CD73) to generate adenosine. uni-leipzig.de Adenosine then acts on P1 receptors, which often have opposing effects to P2 receptor activation. wikipedia.org This intricate interplay allows for a sophisticated level of control over cellular responses. For example, in the vasculature, NTPDase1 on endothelial cells hydrolyzes ATP and ADP, leading to vasodilation, while NTPDase2 on smooth muscle cells preferentially hydrolyzes ATP to ADP, which can then act on platelet P2Y receptors to promote aggregation. nih.gov

Pathophysiological Implications of Dysregulated NTPDase Activity

Given their critical role in regulating purinergic signaling, it is not surprising that dysregulation of NTPDase activity is implicated in a variety of pathological conditions. nih.gov Altered NTPDase expression or function can disrupt the delicate balance of extracellular nucleotides, contributing to:

Inflammation and Immune Responses: NTPDases are crucial in modulating immune cell activation and inflammation. nih.gov For example, CD39 on regulatory T cells contributes to their immunosuppressive function. guidetopharmacology.org

Thrombosis: NTPDase1 on endothelial cells plays a vital role in preventing thrombosis by degrading pro-thrombotic ADP. frontiersin.org

Cancer: The tumor microenvironment often has high levels of extracellular ATP, which can have dual roles in promoting or suppressing tumor growth. NTPDases can modulate this environment, and their expression has been linked to cancer progression and immune evasion. guidetopharmacology.org

Neurological Disorders: In the nervous system, NTPDases regulate neurotransmission and glial cell function. nih.gov Dysfunctional NTPDase activity has been associated with neuroinflammatory and neurodegenerative diseases. nih.govnih.gov

Cardiovascular Diseases: By controlling vascular tone, platelet aggregation, and inflammation, NTPDases are implicated in conditions such as atherosclerosis. harvard.edu

Data Tables

Mammalian NTPDase Isoforms
IsoformSubcellular LocalizationPrimary SubstratesKey Functions
NTPDase1 (CD39)Cell SurfaceATP, ADPRegulation of thrombosis, inflammation, and immunity
NTPDase2Cell SurfaceATP > ADPModulation of neurotransmission and vascular tone
NTPDase3Cell SurfaceATP, UTPSecretory processes and sensory functions
NTPDase4Golgi ApparatusUDP, GDPGlycosylation and intracellular nucleotide homeostasis
NTPDase5Endoplasmic ReticulumUDP, GDPProtein folding and quality control
NTPDase6Golgi ApparatusUDP, GDPGlycosylation
NTPDase7Intracellular VesiclesNucleoside diphosphatesVesicular nucleotide transport
NTPDase8Cell SurfaceATP, UTPHepatic and renal nucleotide metabolism
Key Components of Purinergic Signaling
ComponentDescriptionRole in Signaling
ATP/ADPExtracellular signaling moleculesAgonists for P2 receptors, initiating inflammatory and pro-thrombotic signals
AdenosineProduct of ATP/ADP hydrolysisAgonist for P1 receptors, often mediating anti-inflammatory and immunosuppressive effects
P2 Receptors (P2X, P2Y)Cell surface receptors for ATP/ADPMediate a wide range of cellular responses including ion flux, proliferation, and cytokine release
P1 ReceptorsCell surface receptors for adenosineModulate cellular activity, often counteracting the effects of P2 receptor activation
NTPDasesEctoenzymes that hydrolyze ATP/ADPTerminate P2 receptor signaling and initiate the generation of adenosine for P1 receptor signaling
Ecto-5'-nucleotidase (CD73)Ectoenzyme that hydrolyzes AMPProduces adenosine from AMP

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H8F12N2S B10861652 h-NTPDase-IN-4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H8F12N2S

Molecular Weight

560.4 g/mol

IUPAC Name

4,7-bis[3,5-bis(trifluoromethyl)phenyl]thieno[3,2-d]pyrimidine

InChI

InChI=1S/C22H8F12N2S/c23-19(24,25)11-1-9(2-12(5-11)20(26,27)28)15-7-37-18-16(35-8-36-17(15)18)10-3-13(21(29,30)31)6-14(4-10)22(32,33)34/h1-8H

InChI Key

TYDAPAGFPMDHHZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CSC3=C2N=CN=C3C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Pharmacological Modulators of Ntpdase Activity

Historical Development of NTPDase Inhibitors

The initial efforts to inhibit NTPDases were largely driven by the need to understand the role of extracellular nucleotides in various biological processes, such as platelet aggregation and neurotransmission. Early inhibitors were often ATP analogues or non-specific enzyme inhibitors.

Nucleotide Analogues: Compounds like 8-BuS-ATP (8-thiobutyladenosine 5′-triphosphate) and ARL 67156 (6-N,N-diethyl-D-β,γ-dibromomethylene ATP) were among the early classes of NTPDase inhibitors developed. These molecules mimic the substrate ATP but are designed to be resistant to hydrolysis or to bind more tightly to the enzyme's active site nih.govacs.orgfrontiersin.orgtandfonline.comnih.gov. While effective in blocking NTPDase activity, some nucleotide analogues, such as 8-BuS-ATP, could still be hydrolyzed by certain NTPDase isoforms or interact with purinergic receptors, limiting their selectivity and utility nih.govfrontiersin.org.

Non-Specific Inhibitors: Broader classes of compounds, including suramin, reactive blue 2 (RB-2), and pyridoxal (B1214274) phosphate-6-azophenyl-2′,4′-disulfonic acid (PPADS), were also employed. These compounds exhibit inhibitory effects across multiple ectonucleotidases, including NTPDases, but often lack isoform specificity and can have off-target effects frontiersin.orgtandfonline.comnih.gov.

Advancements in Selectivity: The limitations of early inhibitors spurred research into developing more selective compounds. This led to the exploration of diverse chemical scaffolds, including anthraquinones, imidazothiazoles, and imidazooxazoles, aiming for higher potency and specificity against particular NTPDase isoforms nih.govresearchgate.netresearchgate.net.

Chemical Space and Structural Classes of NTPDase Inhibitors

The landscape of NTPDase inhibitors is diverse, encompassing various chemical structures that target different aspects of NTPDase function.

Nucleotide analogues represent a significant class of NTPDase inhibitors. These compounds are structurally similar to the natural substrates (ATP, ADP, UTP, UDP) but are modified to enhance their inhibitory properties.

8-BuS-ATP Derivatives: Derivatives such as 8-BuS-AMP, 8-BuS-ADP, and 8-BuS-ATP have been synthesized and characterized. These compounds can inhibit human and mouse NTPDase1 with high potency, often acting as competitive or mixed-type inhibitors with Ki values in the low micromolar range. While 8-BuS-ATP can be hydrolyzed by other NTPDases, its analogues like 8-BuS-AMP and 8-BuS-ADP show greater resistance to hydrolysis by NTPDase2, -3, and -8, enhancing their selectivity for NTPDase1 nih.govfrontiersin.orgresearchgate.net.

ARL 67156: This dibromomethylene ATP analogue is a well-known competitive inhibitor of human NTPDase1 and NTPDase3, though it exhibits weaker activity and does not inhibit NTPDase2 or NTPDase8 frontiersin.orgtandfonline.comnih.gov.

Non-nucleotide small molecules offer an alternative approach to NTPDase inhibition, often providing improved stability and distinct binding mechanisms compared to nucleotide analogues. This category includes a broad range of chemical structures.

Anthraquinone (B42736) Derivatives: Compounds derived from anthraquinone dyes, such as reactive blue-2 (RB-2) and its derivatives like PSB-071, have been explored as NTPDase inhibitors. More recent research has focused on developing anthraquinone derivatives with enhanced selectivity for specific NTPDase isoforms, such as NTPDase2 and NTPDase3, with some compounds exhibiting IC50 values in the low nanomolar range frontiersin.orgnih.govacs.org.

Imidazothiazoles and Imidazooxazoles: This structural class has yielded potent and selective inhibitors for various human NTPDase isoforms. For instance, certain imidazothiazole or imidazooxazole (B14894385) derivatives bearing sulfonate or sulfamate (B1201201) moieties have demonstrated selective inhibition of h-NTPDase1, h-NTPDase2, h-NTPDase3, and h-NTPDase8, with IC50 values as low as 0.29–0.37 µM researchgate.netresearchgate.net.

Sulfamoyl Benzamides: Research has also focused on sulfamoyl benzamide (B126) derivatives. For example, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (compound 3i) was identified as a potent inhibitor of h-NTPDase1 with an IC50 of 2.88 ± 0.13 μM rsc.org.

h-NTPDase-IN-4:

Among the non-nucleotide small molecule inhibitors, This compound has emerged as a compound with broad inhibitory activity against multiple human NTPDase isoforms. It is characterized as a pan-inhibitor, meaning it affects several members of the NTPDase family.

Activity Profile: this compound exhibits varying degrees of inhibition across different human NTPDase isoforms. Its potency is particularly notable against h-NTPDase3, where it shows an IC50 value of 0.13 µM. It also demonstrates significant inhibitory activity against h-NTPDase1 (IC50 = 3.58 µM), h-NTPDase2 (IC50 = 10.21 µM), and h-NTPDase8 (IC50 = 13.57 µM) medchemexpress.commedchemexpress.eu. This profile suggests that this compound can serve as a valuable tool for studying the collective or differential roles of these key ectonucleotidases.

Data Table: Inhibitory Activity of this compound Against Human NTPDase Isoforms

NTPDase IsoformIC50 (µM)
h-NTPDase13.58
h-NTPDase210.21
h-NTPDase30.13
h-NTPDase813.57

Note: IC50 values are derived from reported studies and represent the concentration of the inhibitor required to achieve 50% inhibition of enzyme activity. medchemexpress.commedchemexpress.eu

Beyond small molecules, biological agents, primarily monoclonal antibodies, have also been developed to modulate NTPDase activity. These biologics offer high specificity and can target extracellular epitopes of NTPDase proteins.

Monoclonal Antibodies: Research has led to the development of inhibitory monoclonal antibodies specifically targeting human NTPDase3 and NTPDase1 (CD39) nih.govfrontiersin.orguni-bonn.denih.gov. These antibodies can bind to the extracellular domain of the enzyme, thereby blocking its catalytic site and inhibiting its activity. For instance, antibodies targeting human NTPDase3 have been characterized, with their binding dependent on the native conformation and disulfide bonds of the enzyme, and they have demonstrated the ability to inhibit both recombinant and endogenously expressed NTPDase3 nih.gov. Such antibodies are being explored for their potential in studying purinergic signaling and as therapeutic agents, particularly in cancer immunotherapy targeting the CD39/adenosine (B11128) axis uni-bonn.de.

Compound List:

8-BuS-ATP (8-thiobutyladenosine 5′-triphosphate)

8-BuS-ADP

8-BuS-AMP

ARL 67156 (6-N,N-diethyl-D-β,γ-dibromomethylene ATP)

Suramin

Reactive Blue 2 (RB-2)

PPADS (Pyridoxal phosphate-6-azophenyl-2′,4′-disulfonic acid)

PSB-071

PSB-1011

PSB-16131

PSB-2046

PSB-6426

h-NTPDase-IN-1

h-NTPDase-IN-2

h-NTPDase-IN-3

This compound

h-NTPDase-IN-5

h-NTPDase8-IN-1

TcNTPDase1-IN-1

Imidazothiazole derivatives

Imidazooxazole derivatives

Sulfamoyl benzamide derivatives

N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)

Monoclonal antibodies targeting NTPDases

H Ntpdase in 4: Characterization As a Pan Inhibitor of Human Ntpdases

Discovery and Initial Biochemical Profiling of h-NTPDase-IN-4

This compound, also identified as compound 4c, was discovered during a scientific investigation focused on the synthesis and evaluation of a series of thieno[3,2-d]pyrimidine derivatives as potential modulators of human NTPDases. researchgate.netnih.gov This class of heterocyclic compounds was explored for its potential to inhibit the hydrolytic activity of various NTPDase isoforms. theaspd.com

The initial biochemical profiling of this compound involved screening its inhibitory activity against four key human NTPDase ecto-enzymes: h-NTPDase1, h-NTPDase2, h-NTPDase3, and h-NTPDase8. researchgate.net This screening revealed that this compound acts as a pan-inhibitor, meaning it is capable of inhibiting multiple isoforms within the enzyme family, albeit with varying degrees of potency. medchemexpress.commedchemexpress.com Its chemical structure is N-benzyl-2-((4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide.

Quantitative Inhibitory Potency Across Human NTPDase Isoforms

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The compound exhibits a distinct inhibitory profile against each of the tested human NTPDase isoforms. medchemexpress.comchemondis.com

Against h-NTPDase1, also known as CD39, this compound demonstrates an IC50 value of 3.58 µM. medchemexpress.commedchemexpress.com This level of inhibition indicates moderate potency against this isoform, which is crucial for regulating platelet aggregation and immune responses. theaspd.com

The inhibitory effect of this compound on h-NTPDase2 is characterized by an IC50 value of 10.21 µM. medchemexpress.commedchemexpress.com This represents the weakest inhibitory activity among the four tested isoforms, suggesting a lower affinity for h-NTPDase2 compared to the others.

This compound displays its most potent inhibitory activity against h-NTPDase3, with an IC50 value of 0.13 µM. medchemexpress.comresearchgate.netmedchemexpress.com This sub-micromolar potency highlights a significant selectivity for h-NTPDase3 over the other isoforms. researchgate.net

For h-NTPDase8, the compound shows an IC50 value of 13.57 µM. medchemexpress.commedchemexpress.com Similar to its effect on h-NTPDase2, this indicates a relatively low potency against this particular isoform.

Table 1: Inhibitory Potency (IC50) of this compound Across Human NTPDase Isoforms Use the slider to view data for each isoform.

IsoformIC50 (µM)
h-NTPDase13.58
h-NTPDase210.21
h-NTPDase30.13
h-NTPDase813.57

Comparative Analysis of Inhibitory Selectivity with Other Known NTPDase Modulators

The inhibitory profile of this compound is best understood when compared with other known NTPDase modulators. Unlike selective inhibitors that target a single isoform, this compound's pan-inhibitory nature, with a strong preference for h-NTPDase3, gives it a unique characterization.

For instance, within the same thieno[3,2-d]pyrimidine series, other compounds were identified as highly selective inhibitors. Compound 3j was found to be a selective inhibitor of h-NTPDase1 (IC50 = 0.62 µM), while compound 4d was a potent and selective inhibitor of h-NTPDase2 (IC50 = 0.33 µM). researchgate.netnih.gov Another compound, h-NTPDase8-IN-1 (compound 2d), is a selective inhibitor of h-NTPDase8 with an IC50 of 0.28 µM. medchemexpress.comresearchgate.net

In contrast to these selective agents, other compounds like NTPDase-IN-3 exhibit a different pan-inhibitory profile, with IC50 values of 0.21 µM (NTPDase1), 1.07 µM (NTPDase2), 0.38 µM (NTPDase3), and 0.05 µM (NTPDase8). medchemexpress.com Another modulator, NTPDase-IN-1, is a selective inhibitor of NTPDase-1, -2, and -8, with IC50 values of 0.05 µM, 0.23 µM, and 0.54 µM, respectively, but its activity on NTPDase3 is not highlighted. medchemexpress.com

This comparative analysis underscores the distinct profile of this compound. While it inhibits all four tested isoforms, its activity is most pronounced against h-NTPDase3. This contrasts sharply with highly selective inhibitors and other pan-inhibitors that may exhibit different potency distributions across the NTPDase family.

Table 2: Comparative Inhibitory Potency (IC50 in µM) of Various NTPDase Modulators Sort the table by clicking on the column headers to compare inhibitor profiles.

Compoundh-NTPDase1 (µM)h-NTPDase2 (µM)h-NTPDase3 (µM)h-NTPDase8 (µM)Profile
This compound (4c) 3.5810.210.13 13.57Pan-Inhibitor (NTPDase3 potent)
Compound 3j0.62 ---Selective NTPDase1 Inhibitor
Compound 4d-0.33 --Selective NTPDase2 Inhibitor
h-NTPDase8-IN-1 (2d)---0.28 Selective NTPDase8 Inhibitor
NTPDase-IN-30.211.070.380.05 Pan-Inhibitor (NTPDase8 potent)
NTPDase-IN-10.05 0.23-0.54Selective Inhibitor (NTPDase1/2/8)

Mechanism of Action of H Ntpdase in 4

Biochemical Modulation of Extracellular Nucleotide Hydrolysis Kinetics

h-NTPDase-IN-4 functions as an inhibitor of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). These enzymes are critical regulators of extracellular nucleotide signaling, catalyzing the hydrolysis of nucleoside triphosphates (like ATP and UTP) and diphosphates (like ADP and UDP) into nucleoside monophosphates (NMPs) and inorganic phosphate (B84403) nih.govmedchemexpress.comexplorationpub.com. By inhibiting NTPDases, this compound modulates the rate at which these signaling molecules are degraded, thereby influencing the duration and intensity of purinergic signaling pathways.

The NTPDase family consists of eight isoforms, with NTPDase1, -2, -3, and -8 being located on the cell surface and playing significant roles in various physiological and pathological processes nih.govmedchemexpress.comexplorationpub.com. This compound has demonstrated a broad inhibitory profile across several of these isoforms, exhibiting varying degrees of potency. Notably, it shows submicromolar potency against h-NTPDase3, indicating a high affinity for this specific isoform, which may be attributed to structural complementarity within its active site vulcanchem.com.

Determination of Enzyme Kinetic Parameters and Inhibition Type

Enzyme kinetic studies are essential for characterizing the precise mechanism by which this compound interacts with NTPDases, quantifying its inhibitory potency, and determining its mode of action.

While specific Michaelis-Menten kinetic parameters (Km, Vmax) for this compound are not detailed in the provided search results, general NTPDase inhibition studies often involve these measurements to understand how inhibitors affect enzyme-substrate interactions. For other NTPDase inhibitors, kinetic analyses have been used to determine inhibition constants (Ki) and classify the inhibition mechanism medchemexpress.comnih.govbenthamopen.com. Such studies would reveal how this compound influences the enzyme's affinity for its substrate (Km) and its maximum catalytic rate (Vmax).

Steady-state enzyme inhibition analysis quantifies the inhibitor's potency, typically reported as IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%), and determines the type of inhibition. The inhibitory potency of this compound against different human NTPDase isoforms has been characterized, revealing a pan-inhibitory profile with differential selectivity.

Table 1: IC₅₀ Values of this compound for Human NTPDases

NTPDase IsoformIC₅₀ (μM)
NTPDase13.58
NTPDase210.21
NTPDase30.13
NTPDase813.57

Data derived from vulcanchem.com.

As shown in Table 1, this compound exhibits the highest potency against h-NTPDase3 (IC₅₀ = 0.13 µM), classifying it as a potent inhibitor of this isoform. It also demonstrates moderate to weaker inhibitory activity against NTPDase1 (IC₅₀ = 3.58 µM), NTPDase2 (IC₅₀ = 10.21 µM), and NTPDase8 (IC₅₀ = 13.57 µM). This differential potency suggests a degree of selectivity, with h-NTPDase3 being the most sensitive target among the isoforms tested. Other studies on related NTPDase inhibitors have detailed specific inhibition types, such as competitive or non-competitive inhibition, which are determined by analyzing how IC₅₀ values change with varying substrate concentrations medchemexpress.comnih.govbenthamopen.com.

Putative Binding Interactions and Molecular Docking Insights for NTPDase Inhibitors

Molecular docking studies provide computational insights into the potential binding modes of inhibitors within the active sites of target enzymes. While specific molecular docking studies for this compound are not explicitly detailed in the provided search results, general principles from docking studies of other NTPDase inhibitors offer valuable context.

Docking analyses of various NTPDase inhibitors have revealed that potent compounds often engage in specific interactions with amino acid residues within the enzyme's active pocket. These interactions can include hydrogen bonding, π-stacking, π-cation, π-sulfur, alkyl, and π-alkyl linkages, contributing to binding affinity and selectivity nih.govfrontiersin.orgrsc.orgnih.govresearchgate.netrsc.orgnih.gov. For instance, research has indicated that potent inhibitors bind deep within the active pocket, and their inhibitory activity often correlates with the formation of hydrogen bonds nih.gov. The specific chemical structure of this compound, characterized by a fluorinated anthraquinone (B42736) core, trifluoromethyl groups, and a sulfonate moiety, is designed to facilitate such interactions with the active site residues of NTPDases vulcanchem.com. Understanding these detailed molecular interactions is crucial for the rational design of more potent and selective NTPDase inhibitors.

Structure Activity Relationship Sar Studies Relevant to H Ntpdase in 4

Identification of Key Pharmacophoric Features for NTPDase Inhibition

h-NTPDase-IN-4 is characterized by a core anthraquinone (B42736) scaffold, which is a planar, fused aromatic system. This core structure is known to interact with the active sites of various enzymes. Specific structural features identified for this compound include:

Central Anthraquinone Core: This provides a rigid, planar framework that is likely essential for binding within the hydrophobic pockets of NTPDase enzymes nih.govagya.infonih.govfrontiersin.org.

Trifluoromethyl Groups: The presence of trifluoromethyl (CF₃) groups introduces electron-withdrawing properties, which can influence the electronic distribution of the molecule and potentially enhance binding affinity through specific interactions or by altering lipophilicity researchgate.net.

Sulfonate Moiety (-SO₃⁻): A sulfonate group is present, which is known to enhance solubility in polar solvents, such as dimethylformamide (DMF) researchgate.net. In related anthraquinone NTPDase inhibitors, the 2-sulfonate group has been identified as critical for inhibitory activity nih.govnih.gov. This polar group may also participate in hydrogen bonding or ionic interactions within the enzyme's active site.

Thioether Linkage: This linkage is noted as potentially contributing to membrane permeability researchgate.net, which could be relevant for cellular uptake and access to intracellular NTPDase targets if applicable, or for interaction with membrane-bound enzymes.

These features collectively define the pharmacophore of this compound, dictating its interaction with NTPDase enzymes.

Influence of Chemical Modifications on Inhibitory Potency and Selectivity

The specific arrangement of functional groups on the anthraquinone scaffold of this compound results in a distinct inhibitory profile across different human NTPDase isoforms.

Table 1: Inhibitory Potency of this compound Against Human NTPDase Isoforms

NTPDase IsoformIC₅₀ (μM)
NTPDase13.58
NTPDase210.21
NTPDase30.13
NTPDase813.57

Data sourced from researchgate.net.

This compound exhibits a pan-inhibitory profile, demonstrating activity against multiple NTPDase isoforms. Notably, it displays submicromolar potency against NTPDase3 (IC₅₀ = 0.13 μM), suggesting a high affinity for this particular isoform, potentially due to a strong complementarity between its structure and the NTPDase3 active site researchgate.net. Its activity against NTPDase1 and NTPDase8 is in the mid-micromolar range, while it shows moderate potency against NTPDase2.

Studies on other anthraquinone derivatives provide context for how structural modifications influence potency and selectivity. For instance, the presence of a 2-sulfonate group is generally required for inhibitory activity within this class nih.govnih.gov. Modifications at the 4-position of the anthraquinone core, typically via an amino linkage to an aryl or alkyl group, significantly impact isoform selectivity. Compounds with larger, polynuclear aromatic rings or lipophilic substituents (e.g., naphthyl, phenanthryl, or phenyl rings with chloro/methyl substituents) attached at this position have shown selectivity for NTPDase2 nih.govagya.infonih.govfrontiersin.org. In contrast, derivatives with smaller, more hydrophilic substituents (e.g., hydroxyl, carboxyl, or sulfonate groups) at similar positions have demonstrated higher potency and selectivity for NTPDase3 agya.infofrontiersin.org.

Investigational Preclinical Research Applications of H Ntpdase in 4

In Vivo Studies in Established Animal Models of Disease

Exploration in Metabolic Disorder Pathophysiology (e.g., diabetes models)

NTPDases play significant roles in metabolic regulation, with particular relevance to diabetes. NTPDase3, for example, has been shown to regulate insulin (B600854) secretion in pancreatic β-cells, and its inhibition has been explored in preclinical models to improve glycemic control cymitquimica.com. Furthermore, purinergic signaling, which is modulated by NTPDases, is critical in various metabolically active tissues, including adipose tissue, skeletal muscle, and the liver, and its dysregulation is associated with type 2 diabetes bioscience.co.ukptgcn.com. h-NTPDase-IN-4, as a broad inhibitor of NTPDases, offers a means to investigate the complex interplay between purinergic signaling and metabolic homeostasis. Its application in preclinical models of diabetes could help elucidate the contribution of various NTPDase isoforms to insulin resistance, glucose metabolism, and pancreatic β-cell function.

Implications in Host-Pathogen Interactions and Parasitic Disease Models

Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) are present in various pathogens and have been linked to virulence and modulation of host immune responses targetmol.com. Parasitic NTPDases can influence host immunity by altering extracellular nucleotide and nucleoside levels, potentially suppressing inflammatory responses targetmol.com. While specific studies detailing this compound's direct role in host-pathogen interactions are not extensively documented in the provided search snippets, its utility as a tool to study mammalian NTPDases involved in host defense mechanisms is plausible. Investigating the impact of this compound on host immune cell function or inflammatory pathways during infection could provide insights into the broader role of purinergic signaling in host-pathogen dynamics.

Utility as a Chemical Probe for NTPDase Research

This compound serves as a valuable chemical probe for the study of the NTPDase enzyme family due to its pan-inhibitory profile against multiple human isoforms medchemexpress.eucymitquimica.comtargetmol.commedchemexpress.commolnova.combioscience.co.ukmedchemexpress.comabmole.comtargetmol.cnbioss.com.cnptgcn.comtargetmol.commedchemexpress.eusigmaaldrich.com. Its ability to inhibit NTPDase1, NTPDase2, NTPDase3, and NTPDase8, with varying potencies, allows researchers to probe the specific contributions of these enzymes in different biological contexts. The availability of specific IC50 values for each isoform facilitates the design of experiments to investigate the consequences of broad or isoform-specific NTPDase inhibition.

Inhibition Profile of this compound Against Human NTPDase Isoforms

NTPDase IsoformIC₅₀ Value (μM)
h-NTPDase13.58
h-NTPDase210.21
h-NTPDase30.13
h-NTPDase813.57

Data compiled from multiple sources medchemexpress.eucymitquimica.comtargetmol.commedchemexpress.commolnova.combioscience.co.ukmedchemexpress.comabmole.com.

This compound's broad inhibitory spectrum makes it a useful tool for initial investigations into the physiological and pathological roles of NTPDases, particularly in areas where multiple isoforms may be concurrently involved.

Compound List:

this compound

Advanced Methodologies for Characterizing H Ntpdase in 4 and Ntpdase Activity

Quantitative Enzyme Activity Assays

Quantitative assays are the cornerstone of characterizing enzyme inhibitors. They provide essential data on the potency and efficacy of compounds like h-NTPDase-IN-4. These assays measure the rate of the enzymatic reaction, which for NTPDases, involves the hydrolysis of extracellular nucleoside triphosphates and diphosphates (e.g., ATP and ADP) to their monophosphate forms (e.g., AMP). medchemexpress.comtocris.com

Spectrophotometric and Fluorometric Methods (e.g., Malachite Green Assay)

Spectrophotometric and fluorometric assays are widely used for high-throughput screening (HTS) and kinetic analysis of NTPDase inhibitors due to their sensitivity, speed, and compatibility with microplate formats. sigmaaldrich.comsemanticscholar.org

The Malachite Green Assay is a common colorimetric method used to quantify the activity of NTPDases. gbiosciences.com This assay measures the amount of inorganic phosphate (B84403) (Pi) released during the hydrolysis of ATP or ADP. nih.govechelon-inc.com The principle involves the formation of a green-colored complex between malachite green, molybdate, and free orthophosphate under acidic conditions. gbiosciences.com The intensity of this color, which can be measured spectrophotometrically at wavelengths between 600-660 nm, is directly proportional to the amount of phosphate generated and thus to the enzyme's activity. sigmaaldrich.comgbiosciences.com When screening for inhibitors like this compound, a decrease in color intensity compared to an uninhibited control indicates enzymatic inhibition. mdpi.com The assay is highly sensitive, capable of detecting phosphate in the picomole range, making it suitable for HTS campaigns. sigmaaldrich.comechelon-inc.com

Fluorometric methods , such as fluorescence polarization (FP) immunoassays, offer an alternative and highly sensitive approach. nih.gov These assays can directly quantify the reaction products, AMP or ADP, by their ability to displace a fluorescently labeled tracer nucleotide from a specific antibody. nih.gov This displacement leads to a change in the fluorescence polarization signal. FP assays are robust, suitable for HTS in 384-well formats, and can be performed with low substrate concentrations, which simplifies the identification of competitive inhibitors. nih.gov

Table 1: Comparison of Common NTPDase Activity Assays
Assay MethodPrincipleDetectionTypical SubstrateKey AdvantagesReference
Malachite Green AssayFormation of a colored complex between malachite green, molybdate, and inorganic phosphate.Colorimetric (Absorbance at ~620 nm)ATP, ADPHigh sensitivity, suitable for HTS, well-established. sigmaaldrich.comgbiosciences.com
Fluorescence Polarization (FP) ImmunoassayDisplacement of a fluorescent tracer from an antibody by the reaction product (AMP or ADP).Fluorometric (Change in polarization)ATP, ADPHigh sensitivity, low substrate concentration possible, direct product detection. nih.gov

Isothermal Titration Calorimetry (ITC) for Binding Kinetics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that provides a complete thermodynamic profile of a binding interaction in a single experiment. unizar.esmdpi.com It directly measures the heat released or absorbed when a ligand (e.g., this compound) is titrated into a solution containing a macromolecule (e.g., an h-NTPDase isoform). nih.gov This allows for the direct determination of key binding parameters, including the dissociation constant (KD), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.gov

The KD value is a measure of binding affinity, with lower values indicating a stronger interaction. The enthalpy change (ΔH) reflects the heat change from the formation of non-covalent bonds, while the entropy change (ΔS) relates to changes in the degrees of freedom of the system upon binding. unizar.es This detailed thermodynamic signature is invaluable for understanding the molecular forces driving the binding of this compound to its target. For high-affinity ligands, displacement titration methods can be employed to accurately determine binding constants in the nanomolar to picomolar range. nih.gov It is crucial to be aware of potential artifacts, such as those arising from ligand aggregation, which can be addressed through careful experimental design, including reverse titrations where the protein is titrated into the ligand solution. nih.govplos.org

Computational Approaches for Drug Discovery and Mechanism Elucidation

Computational methods are indispensable tools in modern drug discovery, enabling the rapid screening of virtual compound libraries and providing insights into the molecular mechanisms of protein-ligand interactions. infontd.org

Homology Modeling of Human NTPDase Isoforms

While crystal structures for some NTPDase family members are available, experimental structures for all human isoforms may not exist. nih.gov Homology modeling, or comparative modeling, is a computational technique used to generate a three-dimensional (3D) model of a "target" protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein, the "template." wikipedia.orgnih.gov This method is based on the principle that protein structure is more conserved throughout evolution than protein sequence. wikipedia.org

The process involves four main steps: template selection from a database like the Protein Data Bank (PDB), alignment of the target sequence with the template sequence, construction of the 3D model, and finally, assessment and refinement of the model's quality. nih.govscispace.com For human NTPDase isoforms, a known structure of a related mammalian NTPDase could serve as a template. nih.gov The resulting homology models provide the structural framework necessary for subsequent computational studies, such as molecular docking of inhibitors like this compound. scispace.com

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation and conformation of a ligand (e.g., this compound) when bound to a protein target. google.com Using the 3D structure of an h-NTPDase isoform (either from crystallography or homology modeling), docking algorithms can screen virtual libraries of compounds to identify potential binders. infontd.org The process calculates a "docking score," which estimates the binding affinity based on factors like intermolecular energies, including hydrogen bonds and van der Waals forces. biomedpharmajournal.org Docking studies can reveal key amino acid residues in the active site that interact with the inhibitor, providing crucial information for understanding its mechanism of action and for guiding the design of more potent and selective analogs. researchgate.net

Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the protein-ligand complex over time. youtube.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe the stability of the docked pose, conformational changes in the protein and ligand, and the role of solvent molecules in the binding event. youtube.comnih.gov These simulations can be used to refine docked structures and to study the entire binding or unbinding pathway of an inhibitor, offering deeper insights into the kinetics and mechanism of inhibition. youtube.commdpi.com

Biochemical and Cell-Based Assay Development for Inhibitor Screening

The discovery of novel and potent NTPDase inhibitors relies on the development of robust and efficient screening assays. This typically involves a tiered approach, starting with biochemical assays for high-throughput screening, followed by cell-based assays for validation in a more physiologically relevant environment.

Biochemical assays , such as the malachite green or fluorescence polarization assays described previously, form the basis of high-throughput screening (HTS) campaigns. bpsbioscience.comnih.gov These assays are optimized for use in multi-well plate formats (e.g., 96- or 384-well plates) to allow for the rapid testing of large compound libraries. sigmaaldrich.com The primary goal of HTS is to identify "hits"—compounds that show inhibitory activity against the target enzyme. The performance of an HTS assay is often evaluated by its Z'-factor, a statistical parameter that reflects the signal-to-noise ratio and the dynamic range of the assay; a Z'-factor greater than 0.5 is generally considered excellent for screening. sigmaaldrich.com

Table 2: Representative IC₅₀ Values for NTPDase Inhibitors Determined by Biochemical Assays
CompoundTarget IsoformIC₅₀ (µM)Assay MethodReference
NTPDase-IN-1h-NTPDase-10.05Biochemical Assay medchemexpress.com
NTPDase-IN-1h-NTPDase-20.23Biochemical Assay medchemexpress.com
NTPDase-IN-2h-NTPDase-20.04Biochemical Assay medchemexpress.com
NTPDase-IN-2h-NTPDase-82.27Biochemical Assay medchemexpress.com
PSB-16131h-NTPDase-20.539Biochemical Assay medchemexpress.com

Cell-based assays are a critical next step to validate the hits identified from biochemical screens. nih.gov These assays measure the inhibitor's activity within a cellular context, providing information on crucial properties such as cell permeability and stability, and confirming that the compound can engage its target in a complex biological system. nih.gov A cell-based assay for NTPDase inhibitors might involve using cells that overexpress a specific human NTPDase isoform and measuring the hydrolysis of extracellular ATP in the culture medium. nih.gov The development of sensitive and specific cell-based systems is essential for advancing promising inhibitors like this compound through the drug discovery pipeline. nih.govnih.gov

Gene Expression and Proteomic Analysis of NTPDases in Experimental Systems

The characterization of nucleoside triphosphate diphosphohydrolases (NTPDases) and the evaluation of specific inhibitors like this compound rely on advanced methodologies that can elucidate changes at the molecular level. Gene expression and proteomic analyses are fundamental to understanding the biological roles of these enzymes and the impact of pharmacological interventions in various experimental systems, such as cell cultures and animal models. These techniques allow researchers to quantify the transcription of NTPDase genes and the abundance of their corresponding proteins, providing critical insights into the cellular response to inhibitors and other stimuli.

Gene Expression Analysis

The primary method for quantifying NTPDase gene expression is Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) . This highly sensitive technique measures the abundance of specific messenger RNA (mRNA) transcripts, providing a snapshot of gene activity at a particular time. The expression of various NTPDase family members, including NTPDase1, 2, 3, and 8, can be modulated by experimental conditions such as inflammation, hypoxia, or treatment with pharmacological agents. nih.gov

The typical workflow for analyzing NTPDase gene expression via RT-qPCR involves several key steps:

Total RNA Extraction : High-quality RNA is isolated from cells or tissues using methods like TRIzol extraction. nih.gov

cDNA Synthesis : The extracted RNA is converted into more stable complementary DNA (cDNA) using a reverse transcriptase enzyme. nih.gov

Quantitative PCR (qPCR) : The cDNA is used as a template for PCR amplification with primers designed to be specific for each NTPDase isoform. The amplification process is monitored in real-time, often using a fluorescent dye like SYBR Green that binds to double-stranded DNA. nih.gov

Data Normalization and Analysis : To ensure accuracy, the expression levels of the target NTPDase genes are normalized to one or more stable housekeeping genes (e.g., GAPDH, β-actin). The relative quantification of gene expression is commonly calculated using the comparative Ct (2-ΔΔCt) method. nih.govfrontiersin.org

This approach enables researchers to determine if a compound such as this compound alters the transcriptional regulation of specific NTPDase enzymes. For instance, a study might investigate whether the inhibitor upregulates or downregulates the mRNA levels of NTPDase1 (CD39) in immune cells.

Table 1: Example of Primer Sequences Used for Rat NTPDase Gene Expression Analysis This table illustrates typical primer sequences that could be used in an RT-qPCR experiment to quantify the mRNA of different NTPDase isoforms. frontiersin.org

Gene TargetForward Primer (5' - 3')Reverse Primer (5' - 3')
NTPDase1CCTGGTTTGGTATCATCATCGTGAGAGATGGCAGGGTGTAA
NTPDase2TGGACACCTCCAACAACATCGGCATAGAGGAAACCAGGAG
NTPDase3TGGATCAGTTGCCACATAGGGGCACAGGTACTCATGGAGA
GAPDHGGCACAGTCAAGGCTGAGAATGATGGTGGTGAAGACGCCAGTA

Proteomic Analysis of NTPDases

While gene expression analysis reveals the level of gene transcription, proteomics provides direct evidence of the presence and quantity of NTPDase proteins, which are the functional molecules. A variety of techniques are employed to study the NTPDase proteome, ranging from targeted validation of specific proteins to large-scale, high-throughput analyses. nih.gov

Targeted Protein Analysis:

Western Blotting : This antibody-based technique is used to detect and quantify a specific NTPDase protein in a complex mixture. Proteins are first separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the NTPDase isoform of interest.

Flow Cytometry : For cell-surface enzymes like NTPDase1/CD39, flow cytometry is a powerful tool. frontiersin.org It uses fluorescently-labeled antibodies to identify and quantify the protein on the surface of individual cells within a heterogeneous population, such as lymphocytes or endothelial cells. frontiersin.org

Large-Scale Proteomic Approaches: Modern proteomics heavily relies on mass spectrometry (MS) to identify and quantify thousands of proteins simultaneously. abcam.com The "bottom-up" proteomics workflow is most common:

Protein Extraction and Digestion : Proteins are extracted from the experimental sample and enzymatically digested (most commonly with trypsin) into smaller peptides.

Peptide Separation : This highly complex mixture of peptides is then separated, typically using liquid chromatography (LC), before being introduced into the mass spectrometer. abcam.com

Mass Spectrometry Analysis : The MS instrument measures the mass-to-charge ratio of the peptides, generating fragmentation spectra that serve as fingerprints for peptide identification.

Data Analysis and Quantification : Sophisticated software matches the experimental spectra to theoretical spectra from protein databases to identify the proteins present in the original sample.

Protein quantification in MS-based proteomics can be achieved through several methods:

Label-Free Quantification : Compares the signal intensity or spectral counts of peptides between different samples to determine relative protein abundance. mdpi.com

Isotopic Labeling : Involves metabolic or chemical labeling (e.g., ICAT, TMT, iTRAQ) of proteins or peptides with stable isotopes. nih.gov This allows multiple samples to be combined and analyzed in a single MS run, providing highly accurate relative quantification.

These proteomic strategies can reveal how the entire proteome of a cell or tissue responds to the inhibition of NTPDase activity by a compound like this compound, offering a global view of the downstream biological effects.

Table 2: Comparison of Methodologies for NTPDase Protein Analysis This table summarizes and compares common techniques used to study NTPDase proteins in experimental settings.

MethodologyPrincipleThroughputPrimary Application for NTPDase ResearchKey Advantages
Western Blot Antibody-based detection of proteins separated by size.LowValidation and quantification of a specific NTPDase isoform.High specificity; widely accessible.
Flow Cytometry Antibody-based detection of cell-surface proteins on individual cells.HighQuantifying cell-surface NTPDase1/CD39 expression on immune cell subsets. frontiersin.orgSingle-cell resolution; allows for cell population analysis.
2D Gel Electrophoresis (2DGE) Separation of proteins by isoelectric point and then molecular weight. abcam.comMediumComparative analysis of NTPDase isoform shifts or post-translational modifications.Visual representation of proteome changes.
LC-MS/MS Identification and quantification of peptides from digested proteins via mass spectrometry. abcam.comVery HighGlobal, unbiased profiling of NTPDase expression and other cellular proteins in response to inhibitors.High sensitivity; can identify thousands of proteins.

Future Directions in H Ntpdase in 4 Research and Ntpdase Biology

Development of Highly Isoform-Selective NTPDase Inhibitors

A primary objective in NTPDase research is the development of inhibitors with high selectivity for specific isoforms. The eight members of the human NTPDase family (NTPDase1-8) exhibit distinct tissue distributions and catalytic properties, suggesting they perform unique physiological roles. uni-leipzig.denih.gov Broad-spectrum inhibitors, or pan-inhibitors, like h-NTPDase-IN-4, are valuable for establishing the general effects of NTPDase inhibition but cannot dissect the contributions of individual enzymes. medchemexpress.com

This compound demonstrates inhibitory activity across multiple key cell-surface isoforms, including h-NTPDase1, 2, 3, and 8, as shown by its half-maximal inhibitory concentration (IC50) values. medchemexpress.com

Compoundh-NTPDase1 (IC50)h-NTPDase2 (IC50)h-NTPDase3 (IC50)h-NTPDase8 (IC50)
This compound3.58 µM10.21 µM0.13 µM13.57 µM

Data sourced from MedchemExpress. medchemexpress.com

This pan-inhibitory profile highlights the need for isoform-selective tool compounds. Future research is focused on designing molecules that can distinguish between the highly homologous active sites of the different NTPDases. Success in this area has been achieved with compounds like PSB-6426, a selective competitive inhibitor of human NTPDase2, and various anthraquinone (B42736) derivatives that show selectivity for NTPDase2 and NTPDase3. frontiersin.orgnih.govnih.gov The development of such selective inhibitors is crucial for validating specific NTPDase isoforms as therapeutic targets for conditions ranging from inflammation and thrombosis to cancer. frontiersin.orgnih.gov

Elucidation of Underexplored Roles of Intracellular NTPDases in Cellular Homeostasis

While cell surface-located NTPDases (1, 2, 3, and 8) are well-studied for their role in regulating purinergic signaling, the functions of intracellular isoforms are less defined. nih.govnih.gov NTPDase4, 5, 6, and 7 are located on intracellular membranes, such as the Golgi apparatus and endoplasmic reticulum. nih.gov It is hypothesized that these enzymes are not primarily involved in extracellular signaling but rather in maintaining intracellular nucleotide homeostasis, which is vital for processes like protein glycosylation and quality control. nih.govacs.org

For example, NTPDase4 is found in the Golgi and lysosomes, where it may be involved in recycling nucleotides generated as byproducts of glycosylation reactions. nih.govwikipedia.org A significant future direction is to precisely map the functions of these intracellular enzymes. This will require the development of cell-permeable, isoform-selective inhibitors or advanced genetic tools to probe their roles in cellular metabolism and stress responses, potentially uncovering new links between nucleotide metabolism and cellular health. miragenews.com

Synergistic Effects of NTPDase Inhibition in Combination Research Strategies

NTPDase inhibition is emerging as a promising strategy for combination therapies, particularly in immuno-oncology. nih.gov In the tumor microenvironment, high levels of extracellular ATP can act as a danger signal that stimulates an anti-tumor immune response. uni-leipzig.de However, NTPDases (notably NTPDase1/CD39) hydrolyze this pro-inflammatory ATP into ADP and subsequently AMP, which is then converted to the immunosuppressive nucleoside adenosine (B11128). frontiersin.orgnih.gov

By inhibiting NTPDase activity, the accumulation of ATP can be prolonged, and the production of adenosine can be reduced, thereby enhancing the efficacy of other immunotherapies like PD-1 checkpoint inhibitors. nih.govaptitudehealth.com Future research will focus on identifying the most effective combination strategies. This involves investigating the synergistic effects of NTPDase inhibitors with various classes of anti-cancer agents, including chemotherapy and other immune checkpoint blockades, to overcome therapeutic resistance and improve patient outcomes in cancers such as triple-negative breast cancer. nih.govresearchgate.net

Advancements in Understanding Allosteric Modulation and Conformational Dynamics of NTPDases

The development of NTPDase inhibitors has traditionally focused on molecules that bind to the active site (orthosteric inhibitors). A more advanced and potentially more selective approach is to target allosteric sites—distinct locations on the enzyme that, when bound, modulate its activity. wikipedia.org Allosteric modulators can offer greater specificity because allosteric sites are generally less conserved across enzyme families than active sites. wikipedia.org

Understanding the conformational dynamics of NTPDases is key to this endeavor. Crystal structures of several NTPDases have been resolved, revealing that these enzymes undergo significant conformational changes, involving interdomain rotations, to bind and hydrolyze their nucleotide substrates. nih.govresearchgate.net Future research will likely leverage computational modeling and structural biology to identify potential allosteric pockets that become accessible during the enzyme's catalytic cycle. The discovery of allosteric modulators would represent a significant leap forward, enabling finer control over NTPDase activity and potentially leading to drugs with improved selectivity and novel mechanisms of action. youtube.com

Application of Advanced Chemical Biology Tools for NTPDase Research

Progress in understanding NTPDase biology will be greatly accelerated by the application of sophisticated chemical biology tools. Beyond the design of inhibitors, this includes the development of probes to visualize enzyme activity in real-time and in living systems. For instance, activity-based probes could be designed to covalently label active NTPDase enzymes, allowing for their identification and quantification in complex biological samples. nih.gov

Furthermore, the creation of fluorescent substrates or "light-up" probes could enable the direct monitoring of NTPDase activity in live cells and tissues, providing unprecedented spatial and temporal resolution. nih.govuchicago.edu Other advanced tools could include caged inhibitors that can be activated by light at specific locations, offering precise control over when and where NTPDase activity is blocked. ucsb.edu The application of these cutting-edge chemical tools will be instrumental in answering fundamental questions about the regulation of NTPDases and their precise roles in complex physiological and pathological processes.

Q & A

Q. What is the primary mechanism of action of h-NTPDase-IN-4, and how do its inhibitory profiles differ across NTPDase isoforms?

this compound acts as a pan-inhibitor of human NTPDases, with varying potency against isoforms:

  • h-NTPDase1 : IC50 = 3.58 µM
  • h-NTPDase2 : IC50 = 10.21 µM
  • h-NTPDase3 : IC50 = 0.13 µM (most potent)
  • h-NTPDase8 : IC50 = 13.57 µM . Researchers should prioritize isoform-specific assay validation when studying its effects, as the 100-fold difference in potency (e.g., h-NTPDase3 vs. h-NTPDase8) may influence downstream signaling interpretations.

Q. How should researchers design experiments to validate the IC50 values of this compound in enzymatic assays?

Key methodological considerations include:

  • Enzyme source : Use recombinant human NTPDases to avoid cross-species variability.
  • Substrate specificity : ATP/ADP hydrolysis rates must be standardized.
  • Controls : Include positive controls (e.g., ARL67156 for NTPDase1) and solvent-only baselines.
  • Dose-response curves : Use ≥6 inhibitor concentrations spanning 0.1× to 10× reported IC50 values to ensure reproducibility .

Q. What are common sources of data contradiction when comparing this compound efficacy across studies?

Discrepancies may arise from:

  • Enzyme purity : Commercial NTPDase preparations often contain contaminants (e.g., ecto-5’-nucleotidases), skewing IC50 measurements.
  • Assay buffers : Divalent cations (Mg²⁺/Ca²⁺) modulate NTPDase activity; inconsistent concentrations alter inhibitor binding.
  • Cell-based vs. cell-free systems : Membrane permeability and off-target effects in cellular models complicate direct comparisons .

Advanced Research Questions

Q. How can researchers exploit the isoform selectivity of this compound (e.g., h-NTPDase3 IC50 = 0.13 µM) to study purinergic signaling in disease models?

Strategies include:

  • Tissue-specific targeting : Use h-NTPDase3-predominant tissues (e.g., pancreas, placenta) to investigate roles in insulin secretion or preeclampsia.
  • Combination assays : Pair inhibitor treatment with adenosine receptor antagonists to isolate NTPDase3-dependent pathways.
  • Structural modeling : Leverage the compound’s fluorinated aromatic structure (C22H8F12N2S) to map binding pockets via molecular docking .

Q. What experimental approaches address cross-species variability when translating this compound findings to human physiology?

  • Species-specific enzyme profiling : Validate inhibitor efficacy against human vs. murine NTPDases, as murine isoforms may lack homologous binding sites.
  • Humanized models : Use transgenic mice expressing human NTPDase3 to study tumor microenvironments or immune responses.
  • Pharmacokinetic profiling : Assess metabolite formation in non-human models to predict human bioavailability .

Q. How should researchers mitigate data reproducibility challenges in long-term studies involving this compound?

  • Storage conditions : Lyophilized powder stored at -20°C retains stability for 2 years; dissolved stocks in DMSO require -80°C storage to prevent degradation .
  • Batch-to-batch validation : Verify inhibitor purity (e.g., via HPLC) and enzymatic activity before large-scale experiments.
  • Blinded analysis : Implement double-blinded protocols in cell-based assays to reduce observer bias .

Q. What integrative methodologies are recommended to contextualize this compound data within broader metabolic or signaling networks?

  • Multi-omics integration : Combine inhibitor treatment data with transcriptomic (RNA-seq) or metabolomic (LC-MS) profiles to identify compensatory pathways.
  • Dynamic modeling : Use computational tools (e.g., COPASI) to simulate ATP/ADP flux under inhibition.
  • Cross-disciplinary collaboration : Engage structural biologists to resolve inhibitor-enzyme co-crystal structures .

Q. How can researchers ethically justify in vivo applications of this compound given its pan-inhibitory effects?

  • Dose titration : Start with 0.1× IC50 (e.g., 0.013 µM for h-NTPDase3) to minimize off-target effects.
  • Temporal control : Use inducible expression systems to limit inhibitor exposure.
  • Ethical oversight : Adhere to NIH guidelines for humanized models and disclose all adverse events in publications .

Data Analysis & Interpretation

Q. How should conflicting in vitro vs. in vivo efficacy data for this compound be reconciled?

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations to confirm target engagement.
  • Metabolite screening : Identify active derivatives formed in vivo that may enhance or reduce potency.
  • Tissue-specific analysis : Use microdialysis in target organs (e.g., liver, brain) to assess local inhibitor activity .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound studies?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism).
  • Error propagation : Account for variability in enzyme activity assays using Monte Carlo simulations.
  • Meta-analysis : Pool IC50 data from multiple labs using random-effects models to estimate true effect sizes .

Q. How can researchers leverage this compound’s fluorinated structure (C22H8F12N2S) for advanced imaging or mechanistic studies?

  • ¹⁹F-NMR spectroscopy : Track inhibitor localization in real-time without isotopic labeling.
  • Click chemistry : Functionalize the molecule with biotin or fluorescent tags for pull-down assays.
  • Radiolabeling : Synthesize [³H]-h-NTPDase-IN-4 for autoradiography in tissue sections .

Methodological Best Practices

Q. What steps ensure rigorous validation of this compound in disease-relevant models (e.g., cancer, inflammation)?

  • Orthogonal assays : Confirm ATPase inhibition via malachite green (phosphate release) and HPLC-based nucleotide quantification.
  • Genetic knockdown : Compare inhibitor effects with siRNA-mediated NTPDase silencing.
  • Clinical correlation : Analyze patient-derived samples for NTPDase expression/activity pre- and post-treatment .

Q. How should researchers document and share this compound data to enhance reproducibility?

  • FAIR principles : Ensure data are Findable (public repositories), Accessible (CC-BY licenses), Interoperable (standardized units), and Reusable (detailed protocols).
  • Supplementary tables : Publish raw IC50 curves, solvent compositions, and enzyme lot numbers.
  • Pre-registration : Submit experimental designs to platforms like Open Science Framework before data collection .

Q. What long-term stability studies are recommended for this compound in preclinical development?

  • Forced degradation : Expose the compound to heat (40°C), light, and pH extremes (2–12) to identify degradation products.
  • Accelerated aging : Store aliquots at -20°C, 4°C, and 25°C for 6–12 months, testing enzymatic activity monthly.
  • Mass spectrometry : Monitor molecular weight shifts indicative of hydrolysis or oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.